Cas no 90554-82-8 (2,4-Hexadienoyl chloride)

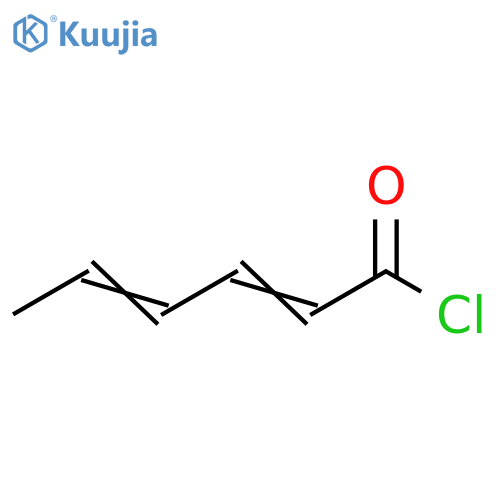

2,4-Hexadienoyl chloride structure

商品名:2,4-Hexadienoyl chloride

CAS番号:90554-82-8

MF:C6H7ClO

メガワット:130.572180986404

CID:788630

2,4-Hexadienoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2,4-Hexadienoyl chloride

-

- インチ: 1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3

- InChIKey: GRTWTVFDPBKQNU-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(=O)C=CC=CC

じっけんとくせい

- 密度みつど: 1.058±0.06 g/cm3(Predicted)

- ふってん: 180.5±9.0 °C(Predicted)

2,4-Hexadienoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H291205-1mg |

2,4-Hexadienoyl Chloride |

90554-82-8 | 1mg |

$207.00 | 2023-05-18 | ||

| TRC | H291205-10mg |

2,4-Hexadienoyl Chloride |

90554-82-8 | 10mg |

$1642.00 | 2023-05-18 |

2,4-Hexadienoyl chloride 関連文献

-

1. 758. Experiments on the synthesis of carbonyl compounds. Part VI. A new general synthesis of ketones and β-keto-estersR. E. Bowman,W. D. Fordham J. Chem. Soc. 1952 3945

-

G. Eijgelaar,D. A. A. Mossel Analyst 1959 84 293

-

3. Asymmetric synthesis of β-lactams and pseudopeptides via stereoselective conjugate additions of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexesStephen G. Davies,Narciso M. Garrido,Paul A. McGee,John P. Shilvock J. Chem. Soc. Perkin Trans. 1 1999 3105

-

4. Synthetic studies on morphine-based analgesics. Intramolecular Diels–Alder approach to 4a-aryldecahydroisoquinolinesSheetal Handa,Keith Jones,Christopher G. Newton J. Chem. Soc. Perkin Trans. 1 1995 1623

-

5. 365. Simple derivatives of cyclopentadiene. Part IIDavid Peters J. Chem. Soc. 1960 1832

90554-82-8 (2,4-Hexadienoyl chloride) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量